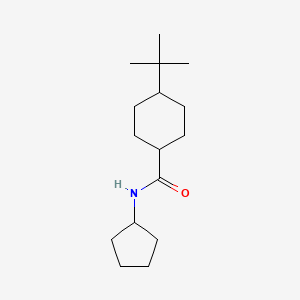
4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a tert-butyl group and a cyclopentyl group attached to a carboxamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of aromatic precursors.
Introduction of the tert-butyl group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the cyclopentyl group: The cyclopentyl group can be attached through a Grignard reaction or by using organolithium reagents.
Formation of the carboxamide group: The carboxamide group is formed by reacting the intermediate with an amine, such as cyclopentylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Key steps include:
Catalytic hydrogenation: Using palladium or platinum catalysts to hydrogenate aromatic precursors.
Automated alkylation: Employing automated systems for Friedel-Crafts alkylation to ensure consistent product quality.
High-throughput coupling reactions: Utilizing high-throughput reactors for the coupling of cyclopentylamine with the intermediate to form the carboxamide group.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the cyclopentyl group using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF (tetrahydrofuran).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or ion channels, depending on its structure and functional groups. The carboxamide group can form hydrogen bonds with target proteins, while the tert-butyl and cyclopentyl groups provide hydrophobic interactions, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide can be compared with similar compounds such as:
4-tert-butylcyclohexanone: Shares the tert-butyl group and cyclohexane ring but lacks the carboxamide and cyclopentyl groups.
Cyclohexanecarboxamide: Contains the carboxamide group but lacks the tert-butyl and cyclopentyl groups.
N-cyclopentylcyclohexanecarboxamide: Contains the cyclopentyl and carboxamide groups but lacks the tert-butyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H29NO |
|---|---|
Peso molecular |
251.41 g/mol |
Nombre IUPAC |
4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H29NO/c1-16(2,3)13-10-8-12(9-11-13)15(18)17-14-6-4-5-7-14/h12-14H,4-11H2,1-3H3,(H,17,18) |
Clave InChI |
XMJSTQPGZJDVSP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(CC1)C(=O)NC2CCCC2 |
SMILES canónico |
CC(C)(C)C1CCC(CC1)C(=O)NC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















